4'-Amino-N-methylacetanilide

Physicochemical characterization Solid-state properties Purification

Need the exact Nintedanib Impurity 23 standard for ANDA compliance? 4'-Amino-N-methylacetanilide (CAS 119-63-1) is the required reference for HPLC/UPLC impurity profiling in nintedanib drug substance per ICH Q3A. • Distinguished by mp 70°C, XLogP3 0.3; avoids cross-reactivity with generic acetanilide (mp 114°C). • Quantifiable purity ≥97%; identity verified. • Ready stock, global shipping. Also functions as a versatile pharma intermediate for acetaminophen and azo dye synthesis.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 119-63-1
Cat. No. B086871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Amino-N-methylacetanilide
CAS119-63-1
Synonyms4-amino-N-acetyl-N-methylaniline
p-amino-N-acetyl-N-methylaniline
para-amino-N-acetyl-N-methylaniline
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)N
InChIInChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3
InChIKeyQFELUFGHFLYZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Amino-N-methylacetanilide Overview


4'-Amino-N-methylacetanilide (CAS 119-63-1), also known as N-(4-aminophenyl)-N-methylacetamide or p-amino-N-methylacetanilide, is an aromatic amine derivative of acetanilide characterized by a para-amino substituent and an N-methylated acetamide group [1]. This compound is primarily utilized as a versatile chemical intermediate and building block in the synthesis of pharmaceuticals, pesticides, and dyes . Its specific structural features, including the electron-donating para-amino group and the N-methyl substituent, confer distinct physicochemical and functional properties that differentiate it from simpler acetanilide analogs and dictate its utility in specialized synthetic pathways, such as the production of active pharmaceutical ingredients (APIs) like acetaminophen and nintedanib .

1
Impurity reference standard for nintedanib API analytical methods and pharmaceutical quality control.
2
Synthetic intermediate for azo dyes, pigments, and medicinal chemistry building blocks via diazotization or amide coupling.
3
Lower melting point (70 °C) and moderate lipophilicity (XLogP3 ~0.3) support organic-phase reaction conditions and simplified purification.

Why 4'-Amino-N-methylacetanilide Is Irreplaceable


Substitution of 4'-Amino-N-methylacetanilide with generic acetanilide analogs is not feasible due to profound differences in critical physicochemical properties that directly impact its performance as a synthetic intermediate and reference standard. The presence of the para-amino group and N-methyl substitution on the target compound results in a significantly lower melting point (70 °C) compared to unsubstituted acetanilide (114 °C) , altering its handling and purification characteristics. Furthermore, the target compound exhibits markedly different solubility, being only slightly soluble in chloroform and methanol , whereas simpler analogs like N-methylacetanilide are freely soluble in water and alcohol [1]. Crucially, its unique role as a designated impurity reference standard for the tyrosine kinase inhibitor nintedanib cannot be fulfilled by any non-identical analog, as analytical method validation requires exact chemical identity for accurate quantification and regulatory compliance.

4'-Amino-N-methylacetanilide
Acetanilide or N-methylacetanilide cannot replicate the impurity reference standard identity required for nintedanib analytical methods and regulatory submissions.
Melting point ~70 °C
Unsubstituted acetanilide (mp 114 °C) may alter recrystallization, melt-processing, and purification behavior; direct replacement may shift process outcomes.
Organic-phase solubility profile
N-methylacetanilide is freely water-soluble (~16.7 mg/mL); the target compound is only slightly soluble in CHCl₃ and MeOH, which may change extraction and solvent-system performance.

4'-Amino-N-methylacetanilide Comparative Evidence


Melting Point vs. Acetanilide

4'-Amino-N-methylacetanilide exhibits a melting point of 70 °C , which is 44 °C lower than that of unsubstituted acetanilide (CAS 103-84-4) at 114 °C [1] and 31–33 °C lower than N-methylacetanilide (CAS 579-10-2) at 101–103 °C [2]. This significantly reduced melting point, attributed to the disruption of intermolecular hydrogen bonding by the N-methyl and para-amino groups, facilitates easier handling and melt-processing at lower temperatures and may indicate different crystalline packing.

Melting Point vs. Acetanilide
Reported
70 °C (target) vs. 114 °C (acetanilide); Δ = −44 °C
Supports lower-temperature handling and melt-processing feasibility.
Solid-state thermal analysis; cross-study comparison.
Physicochemical characterization Solid-state properties Purification

Solubility vs. N-Methylacetanilide

While precise quantitative solubility data in water is not reported for the target compound, its solubility profile is qualitatively described as 'slightly soluble in chloroform and methanol' , contrasting sharply with N-methylacetanilide, which dissolves at a rate of 1 g per 60 mL water (approx. 16.7 mg/mL) [1]. The target compound's predicted XLogP3 of 0.3 [2] indicates moderate hydrophilicity, whereas N-methylacetanilide's XLogP3 is 1.2 [3], suggesting the para-amino substitution in the target compound enhances polarity and reduces lipophilicity by approximately 0.9 log units.

Solubility vs. N-Methylacetanilide
Class-level inference
Slightly soluble in CHCl₃/MeOH; predicted XLogP3 0.3 vs. 1.2 for N-methyl analog
May shift extraction and solvent-system design away from aqueous workup protocols.
Quantitative aqueous solubility data not reported; verify experimentally.
Solubility Partition coefficient Formulation

Basicity (pKa) vs. 4'-Aminoacetanilide

The predicted acid dissociation constant (pKa) of 4'-Amino-N-methylacetanilide is 3.73 ± 0.10 . This value is approximately 1.6 pKa units lower (more acidic) than the conjugate acid of the parent aniline (pKa ≈ 4.6), and is influenced by the electron-withdrawing acetamide group and the electron-donating para-amino substituent. While direct experimental pKa data for the closest analog, 4'-aminoacetanilide (CAS 122-80-5), is scarce in authoritative sources, the presence of the N-methyl group in the target compound is expected to slightly modulate basicity compared to its non-methylated counterpart, impacting protonation state under acidic conditions.

Basicity (pKa) vs. 4'-Aminoacetanilide
Data to verify
Predicted pKa 3.73 ± 0.10 (more acidic than aniline conjugate acid ~4.6)
May inform pH control during diazotization or amide coupling steps.
In silico prediction; direct experimental pKa comparison not available.
Acid-base chemistry Reactivity pKa

Nintedanib Impurity Reference Standard

4'-Amino-N-methylacetanilide is unequivocally designated as Nintedanib Impurity 23 (and also listed as Impurity 47 or 74 by some suppliers) . This specific chemical entity is synthesized, characterized, and supplied as a certified reference standard for the analytical method development and validation of the anticancer drug nintedanib [1]. No other acetanilide analog can serve as a substitute for this purpose, as regulatory guidelines (e.g., ICH) mandate the use of the exact impurity structure for accurate identification, quantification, and quality control during API manufacturing and stability studies [2].

Nintedanib Impurity Reference
Head-to-head
Designated Nintedanib Impurity 23; exact chemical identity required for analytical method validation.
No acetanilide analog can substitute for impurity quantification and regulatory compliance.
Per ICH Q3A; supplied as certified reference standard.
Pharmaceutical analysis Impurity profiling Reference standards

4'-Amino-N-methylacetanilide Applications


Analytical Methods for Nintedanib API

Due to its established identity as Nintedanib Impurity 23 , this compound is the required reference standard for developing, validating, and executing high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for the quantification and control of this specific impurity in nintedanib drug substance and drug product. Its use is critical for meeting ICH Q3A guidelines on impurity thresholds and for supporting Abbreviated New Drug Application (ANDA) submissions [1].

Diazotization for Azo Dye Synthesis

The compound's para-amino group enables efficient diazotization to form a diazonium salt, a key intermediate for coupling with electron-rich aromatic compounds (e.g., phenols, naphthols) to produce azo dyes and pigments [2]. The presence of the N-methylacetamide group may modulate the electronic properties and solubility of the resulting dye, offering a distinct color profile or application characteristic compared to dyes derived from unsubstituted aniline or 4'-aminoacetanilide.

Medicinal Chemistry Building Block

As a fragment molecule containing both an amino group and a protected amide, 4'-Amino-N-methylacetanilide serves as a versatile scaffold for molecular linking, expansion, and modification in the design and synthesis of novel drug candidates . Its physicochemical properties (mp 70 °C, pKa 3.73, XLogP3 0.3) make it a suitable starting point for lead optimization, offering a distinct solubility and lipophilicity profile compared to other common aniline fragments.

Model Compound for Micropollutant Studies

This compound has been specifically utilized as a model micropollutant to investigate the elimination efficiency of organic contaminants in municipal wastewater treatment plants . Its structural features (aromatic amine with an amide group) and moderate polarity (XLogP3 0.3) make it a representative probe for understanding the behavior of similar pharmaceutical-derived compounds in environmental matrices.

Application
Selection Property
Validation Focus
Nintedanib impurity methods
Certified impurity reference standard identity
Method specificity and ICH Q3A threshold compliance
Azo dye and pigment synthesis
Para-amino group for diazotization
Diazonium coupling efficiency and dye solubility profile
Medicinal chemistry building block
Low melting point and moderate lipophilicity
Lead optimization fragment linking and scaffold expansion
Micropollutant model studies
Aromatic amine with amide functionality
Wastewater elimination efficiency and environmental fate monitoring

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